N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1171781-37-5
VCID: VC7519429
InChI: InChI=1S/C20H24N2O2/c1-15-6-3-4-8-18(15)20(23)21-17-10-9-16-7-5-11-22(12-13-24-2)19(16)14-17/h3-4,6,8-10,14H,5,7,11-13H2,1-2H3,(H,21,23)
SMILES: CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Molecular Formula: C20H24N2O2
Molecular Weight: 324.424

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide

CAS No.: 1171781-37-5

Cat. No.: VC7519429

Molecular Formula: C20H24N2O2

Molecular Weight: 324.424

* For research use only. Not for human or veterinary use.

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide - 1171781-37-5

Specification

CAS No. 1171781-37-5
Molecular Formula C20H24N2O2
Molecular Weight 324.424
IUPAC Name N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide
Standard InChI InChI=1S/C20H24N2O2/c1-15-6-3-4-8-18(15)20(23)21-17-10-9-16-7-5-11-22(12-13-24-2)19(16)14-17/h3-4,6,8-10,14H,5,7,11-13H2,1-2H3,(H,21,23)
Standard InChI Key KSUDYOKCCHJBCN-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3CCOC)C=C2

Introduction

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is a complex organic compound belonging to the class of quinoline derivatives. It features a tetrahydroquinoline core substituted with a methoxyethyl group and a 2-methylbenzamide moiety. This unique combination of functional groups contributes to its potential biological activities and reactivity in various chemical environments.

Synthesis

The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide typically involves multiple steps. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor progress and confirm product identity.

Comparison with Related Compounds

Related compounds, such as N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide, have been studied for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. These compounds highlight the importance of quinoline derivatives in medicinal chemistry.

Data Table: Comparison of Quinoline Derivatives

CompoundChemical Structure FeaturesPotential Biological Activities
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamideTetrahydroquinoline core, methoxyethyl group, 2-methylbenzamide moietyPotential therapeutic properties, though specific activities not well-documented
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamideTetrahydroquinoline core, methoxyethyl group, 4-methylbenzamide moietyAnti-inflammatory, antimicrobial, anticancer activities
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamideTetrahydroquinoline core, methoxyethyl group, sulfonamide groupPromising biological activities, potential pharmacological properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator